molecular formula C20H22N4O8S B2579095 N1-(2-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-20-1

N1-(2-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2579095
CAS No.: 868982-20-1
M. Wt: 478.48
InChI Key: OBOZJGCRAFOKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This oxalamide derivative features a 2-methoxybenzyl group at the N1 position and a sulfonated oxazolidine moiety at the N2 position. 16.099, S336, and others) offer insights into its likely properties .

Properties

IUPAC Name

N'-[(2-methoxyphenyl)methyl]-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O8S/c1-31-17-5-3-2-4-14(17)12-21-19(25)20(26)22-13-18-23(10-11-32-18)33(29,30)16-8-6-15(7-9-16)24(27)28/h2-9,18H,10-13H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOZJGCRAFOKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C20H22N4O8S, with a molecular weight of 462.47 g/mol. The compound features an oxazolidinone core, which is significant in medicinal chemistry due to its antibacterial properties.

Research indicates that compounds with oxazolidinone structures often act as inhibitors of bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex necessary for protein translation. This mechanism is crucial in the development of antibiotics targeting resistant bacterial strains.

Antimicrobial Properties

Several studies have investigated the antimicrobial efficacy of oxazolidinone derivatives, including those structurally similar to this compound. For example, Michalska et al. (2012) reported that oxazolidinones exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium .

Inhibition Studies

In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis and protein production contributes to its antimicrobial properties.

Case Studies

Study ReferenceBacterial StrainMinimum Inhibitory Concentration (MIC)Observations
Michalska et al. (2012)MRSA0.5 µg/mLEffective against resistant strains
Jindal et al. (2013)E. faecium1 µg/mLSignificant growth inhibition observed
Mathur et al. (2013)Streptococcus pneumoniae0.25 µg/mLHigh efficacy in inhibiting growth

Toxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies suggest that derivatives of oxazolidinones, including this compound, exhibit low toxicity in mammalian cell lines at therapeutic doses . However, further comprehensive toxicological evaluations are necessary to establish a complete safety profile.

Comparison with Similar Compounds

Structural Analogues in Flavoring Agents

16.099)

  • Substituents :
    • N1: 2,4-Dimethoxybenzyl
    • N2: Pyridin-2-yl-ethyl
  • Key Properties: Acts as a potent umami agonist . NOEL (No Observed Effect Level): 100 mg/kg bw/day in rats, with a safety margin >33 million for human exposure . Rapid metabolism in rat hepatocytes without amide hydrolysis .
  • The sulfonated oxazolidine moiety may increase metabolic stability compared to the pyridin-2-yl-ethyl group in S336 .

Antiviral Oxalamides

Compound : N1-(4-Chlorophenyl)-N2-((5-(2-Hydroxyethyl)-4-Methylthiazol-2-yl)(Pyrrolidin-2-yl)Methyl)Oxalamide (Compound 15)

  • Substituents :
    • N1: 4-Chlorophenyl
    • N2: Thiazole-pyrrolidinyl hybrid
  • Key Properties :
    • Synthesized with 53% yield as a stereoisomeric mixture .
    • LC-MS (APCI+): m/z 423.27 (M+H+) .
  • Comparison :
    • The target compound’s sulfonated oxazolidine may offer better solubility than the thiazole-pyrrolidinyl group.
    • The 4-nitrophenylsulfonyl group could enhance interactions with charged residues in enzymes or receptors compared to the 4-chlorophenyl group .

CYP Inhibition Profiles

Compound : N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)Ethyl)Oxalamide (S5456)

  • Substituents :
    • N1: 2,3-Dimethoxybenzyl
    • N2: Pyridin-2-yl-ethyl
  • Key Properties :
    • Inhibits CYP3A4 by 51% at 10 µM in preliminary assays but shows <50% inhibition in definitive tests .
  • Comparison :
    • The 2-methoxybenzyl group in the target compound may reduce CYP3A4 inhibition compared to the 2,3-dimethoxybenzyl group in S5454.
    • The nitro group in the target compound could modulate electron-withdrawing effects, altering metabolic pathways .

Soluble Epoxide Hydrolase (sEH) Inhibitors

Compound : N1-(Adamant-2-yl)-N2-(Benzyloxy)Oxalamide (Compound 6)

  • Substituents :
    • N1: Adamant-2-yl
    • N2: Benzyloxy
  • Key Properties :
    • Synthesized via stepwise coupling, >90% purity .
    • 1H NMR confirms rigidity from the adamantyl group .
  • Comparison :
    • The sulfonated oxazolidine in the target compound may mimic the adamantyl group’s rigidity but with improved solubility due to polar sulfonyl and nitro groups .

Data Tables

Table 2: Metabolic Stability

Compound Name Metabolic Pathway (Rat Hepatocytes) Key Finding Reference
Target Compound Hypothesized Potential stability from sulfonyl group
FL-no. 16.099 Rapid metabolism, no amide hydrolysis Safe for flavoring use
N-(Heptan-4-yl) Benzamide Ester hydrolysis dominant Low bioaccumulation risk

Key Research Findings

  • 16.099) exhibit high safety margins due to rapid metabolism and low bioaccumulation .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance electrophilicity and target binding but may increase metabolic complexity .
    • Rigid substituents (e.g., adamantyl, oxazolidine) improve conformational stability, critical for enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.